(R)-3-(Boc-amino)pyrrolidine

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Researchers sourcing chiral 3-aminopyrrolidines for asymmetric synthesis often encounter racemic or low-ee material that compromises stereochemical outcomes and requires costly re-resolution. (R)-3-(Boc-amino)pyrrolidine (CAS 122536-77-0) eliminates this bottleneck as a pre-resolved chiral building block. • (R)-stereochemistry with ≥95% e.e. ensures correct three-dimensional configuration for chiral drug targets targeting neurological disorders. • Boc-protected amine enables direct use in peptide coupling and heterocycle synthesis without additional protection steps. • ≥98% purity minimizes side reactions, improving yields in multi-step kinase inhibitor and peptidomimetic synthesis.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 122536-77-0
Cat. No. B045263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Boc-amino)pyrrolidine
CAS122536-77-0
Synonyms(3R)-3-Pyrrolidinylcarbamic Acid 1,1-Dimethylethyl Ester;  (R)-3-Pyrrolidinylcarbamic Acid 1,1-Dimethylethyl Ester;  (3R)-(+)-3-Bocaminopyrrolidine;  (3R)-(+)-3-[(tert-Butoxycarbonyl)amino]pyrrolidine;  (3R)-3-(N-tert-Butoxycarbonylamino)pyrrolidine;  (3R
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNC1
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1
InChIKeyDQQJBEAXSOOCPG-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(Boc-amino)pyrrolidine Overview


(3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine (CAS 122536-77-0), also known as (R)-3-(Boc-amino)pyrrolidine, is a chiral, Boc-protected 3-aminopyrrolidine derivative with the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . It is a solid at room temperature, appearing as white to light yellow crystals, and is characterized by a specific optical rotation of +19.0° to +23.0° depending on solvent and supplier . As a key chiral building block, it finds extensive use in medicinal chemistry and organic synthesis, particularly in the preparation of pharmaceuticals and biologically active compounds where the (R)-stereochemistry is essential for activity .

(R)-3-(Boc-amino)pyrrolidine Substitution Risks


Substitution with the (3S)-enantiomer (CAS 122536-76-9) or a racemic mixture introduces the opposite stereoisomer, which can dramatically alter or negate biological activity in downstream chiral applications. While the (S)-enantiomer exhibits a specific rotation of approximately -20° (c=1, EtOH) , the (R)-enantiomer rotates +20° . The use of the incorrect enantiomer in asymmetric synthesis leads to the formation of diastereomeric products with distinct and often undesirable pharmacological profiles, as the biological activity of chiral molecules is highly dependent on three-dimensional shape . Furthermore, generic or racemic material may contain variable amounts of the undesired enantiomer, necessitating costly and time-consuming repurification or resolution steps, and potentially leading to inconsistent results in sensitive assays [1].

(R)-3-(Boc-amino)pyrrolidine Evidence


Enantiomeric Purity Advantage

The (R)-enantiomer provides a defined stereochemical input for asymmetric synthesis, whereas a racemic mixture results in a 50% maximum theoretical yield of the desired enantiomer without resolution. The target compound is commercially available with a certified enantiomeric excess (e.e.) of ≥ 95% or >98.5% . This is in stark contrast to the inherent 0% e.e. of a racemic mixture. The use of the pre-resolved (R)-enantiomer bypasses the need for inefficient kinetic resolution steps, which are limited to a maximum 50% yield [1].

Chiral Resolution Asymmetric Synthesis Enantiomeric Excess

Chemical Purity Grade Comparison

High-purity grades of the target compound minimize side reactions and impurities in multi-step syntheses. Commercially available purity ranges from a baseline of 95% to a verified ≥ 99% . This contrasts with technical-grade or lower-purity batches, which may contain up to 5% or more of unspecified impurities that can interfere with catalysis, reduce yields, or require additional purification steps. For instance, Chem-Impex offers a ≥ 99% purity grade with a melting point of 50-54 °C , while TCI offers a >98.0% purity grade by both GC and non-aqueous titration .

Organic Synthesis Quality Control Pharmaceutical Intermediates

Solubility Profile

The free base form of (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine is highly soluble in methanol, giving an 'almost transparent' solution . This contrasts with its hydrochloride salt (CAS 1416450-63-9), which is more water-soluble. The methanol solubility of the free base is advantageous for reactions conducted in alcoholic or polar aprotic solvents, and for direct use in certain chromatographic applications without salt-exchange steps. The specific rotation is reliably measured at +19.0 to +22.0° (c=1, EtOH) .

Reaction Solvent Sample Preparation Peptide Chemistry

Medicinal Chemistry Applications

The (R)-enantiomer is specifically employed as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates targeting neurological disorders . Its utility is highlighted in patent literature for the synthesis of substituted purine derivatives [1] and in the development of antitumor, antibacterial, and antiulcer compounds . While the (S)-enantiomer is used in other contexts (e.g., EGFR inhibitors), the (R)-stereochemistry is crucial for matching the chiral environment of certain biological targets, particularly in peptidomimetic drug design .

Drug Discovery Neurological Disorders Peptidomimetics

Analytical Purity Specification

Procurement from established suppliers like TCI ensures product meets a dual purity specification: >98.0% by both GC and non-aqueous titration (T) . This is a more rigorous quality control standard than a single-method purity claim, reducing the risk of co-eluting impurities in GC or undetected non-volatile contaminants. In comparison, some vendors report only a single purity specification (e.g., >98.5% by HPLC) or a less specific 'min. 95%' claim . The dual-method approach provides higher confidence in the true chemical purity of the material.

Quality Assurance Regulatory Compliance Analytical Chemistry

(R)-3-(Boc-amino)pyrrolidine Applications


Peptidomimetics and Neurological Drug Synthesis

This compound is ideally suited for the synthesis of peptidomimetics and chiral drug candidates targeting neurological disorders. The (R)-stereochemistry is critical for interacting with chiral biological targets, and its high enantiomeric purity (≥95% e.e.) ensures the final product's stereochemical integrity . The free base form is soluble in methanol, facilitating solution-phase peptide coupling and other common transformations .

Purine and Pyrimidine Derivatives for Kinase Inhibition

As demonstrated in patent literature, this building block is used in the synthesis of substituted purine and pyrimidine derivatives, which are core scaffolds in kinase inhibitor research . The 99% purity grade minimizes side reactions during multi-step syntheses of these complex heterocycles, improving overall yield and purity of the final target molecules .

Antitumor and Antibacterial Agents

The compound acts as a pharmacologically active substructure in the development of novel antitumor, antibacterial, and antiulcer agents . Its use as a pre-resolved chiral building block bypasses the low-yield (≤50%) kinetic resolution steps often required for racemic pyrrolidines, streamlining the synthetic route to these therapeutically relevant molecules .

Asymmetric Organocatalysis and Chiral Ligand Synthesis

The pyrrolidine scaffold is a privileged structure in proline-derived organocatalysts . The (3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine can be elaborated into novel chiral ligands and organocatalysts for asymmetric transformations. The defined stereochemistry and high purity are essential for achieving high enantioselectivity in the catalytic reactions themselves .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(Boc-amino)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.